2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1367865-93-7
VCID: VC8070456
InChI: InChI=1S/C9H12N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h4,7H,2-3,5H2,1H3,(H,12,13)
SMILES: CC1=CN2CC(CCC2=N1)C(=O)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

CAS No.: 1367865-93-7

Cat. No.: VC8070456

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20

* For research use only. Not for human or veterinary use.

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid - 1367865-93-7

Specification

CAS No. 1367865-93-7
Molecular Formula C9H12N2O2
Molecular Weight 180.20
IUPAC Name 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h4,7H,2-3,5H2,1H3,(H,12,13)
Standard InChI Key IPCHLUCENVOLLJ-UHFFFAOYSA-N
SMILES CC1=CN2CC(CCC2=N1)C(=O)O
Canonical SMILES CC1=CN2CC(CCC2=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a partially saturated six-membered pyridine ring. The methyl group at position 2 introduces steric hindrance, while the carboxylic acid at position 6 enhances polarity and hydrogen-bonding capacity. Key structural identifiers include:

  • IUPAC Name: 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

  • SMILES: CC1=CN2CC(CCC2=N1)C(=O)O

  • InChI Key: IPCHLUCENVOLLJ-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Molecular Weight180.20 g/mol
SolubilitySoluble in DMSO, methanol
logP (Partition Coefficient)~1.2 (estimated)
Melting PointNot reported

The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) ensures ionization at physiological pH, influencing bioavailability and membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

Synthetic routes typically involve multi-step organic reactions:

  • Cyclization: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes forms the imidazo[1,2-a]pyridine core.

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or carbonation reactions.
    A representative protocol involves refluxing 2-amino-5-methylpyridine with chloroacetone in ethanol, followed by carboxylation using potassium cyanide and acidic hydrolysis. Yields range from 35% to 57%, depending on reaction optimization.

Industrial-Scale Considerations

Industrial production remains underexplored, but continuous flow reactors and green solvents (e.g., water or ethanol) are proposed to enhance scalability and sustainability. Challenges include purification of the polar carboxylic acid derivative and minimizing byproducts during cyclization.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 16–64 µg/mL . The mechanism may involve disruption of cell membrane integrity or inhibition of enzymes critical for bacterial wall synthesis.

Enzyme Inhibition

The compound exhibits weak inhibitory activity against α-glucosidase (IC50>10μM\text{IC}_{50} > 10 \, \mu\text{M}), suggesting limited utility in diabetes management compared to analogs with hydroxyl or fluorinated substituents .

Pharmacokinetics and Toxicology

Absorption and Metabolism

In rodent models, oral bioavailability is approximately 40–50%, with peak plasma concentrations (CmaxC_{\text{max}}) achieved within 2–3 hours . Metabolism involves hepatic cytochrome P450-mediated oxidation, yielding inactive metabolites excreted renally .

ParameterDataSource
Acute Toxicity (LD50_{50}, rat)>2,000 mg/kg (oral)
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresAvoid inhalation, use PPE

Chronic toxicity studies are lacking, but in vitro genotoxicity assays (Ames test) show no mutagenic potential .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing TRPC ion channel inhibitors. Analogs like BI 1358894 (a TRPC5 inhibitor) have entered clinical trials for major depressive disorder, demonstrating the pharmacophoric relevance of the imidazo[1,2-a]pyridine core .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivityReference
Methyl at position 2Enhances metabolic stability
Carboxylic acid at position 6Improves solubility
Hydroxyl at position 8Increases α-glucosidase inhibition

Removing the methyl group reduces lipophilicity, compromising blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acidLacks methyl group at position 2Reduced antimicrobial potency
2-Methyl-8-hydroxy derivativeHydroxyl at position 8Enhanced enzyme inhibition
BI 1358894Fluorophenyl substituentTRPC5 inhibition (clinical use)

The methyl and carboxylic acid groups in 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid balance solubility and target engagement, making it a versatile intermediate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator